Product packaging for Ferric chloride Fe 59(Cat. No.:CAS No. 18497-67-1)

Ferric chloride Fe 59

Cat. No.: B13737417
CAS No.: 18497-67-1
M. Wt: 165.29 g/mol
InChI Key: RBTARNINKXHZNM-LZPLZWJISA-K
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Description

Ferric Chloride Fe 59 is a radioactive isotope-labeled compound in which a portion of the stable iron atoms are replaced by the gamma-emitting radioisotope ⁵⁹Fe. This compound, with the chemical formula ⁵⁹FeCl₃ and a molecular weight of 162.20 g/mol, serves as a critical tracer in fundamental and applied scientific research . The incorporation of the ⁵⁹Fe isotope allows researchers to track the movement and absorption of iron with high sensitivity using techniques like gamma counting, providing data that is not obtainable with the stable form of ferric chloride. The primary research value of this compound lies in its application as a radiolabeled tracer. It is extensively used in pharmacokinetic and metabolic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of iron in laboratory models. Furthermore, it is a key tool in environmental science for tracing the transport and speciation of iron in complex systems, such as water and soil, and in materials science for studying chemical reaction mechanisms and catalyst behavior. In biological contexts, it can be used to model processes like thrombosis, where stable ferric chloride is known to induce vascular injury and platelet-rich thrombus formation in experimental settings . The mechanism of action for tracing is intrinsic to the radioactive decay of the ⁵⁹Fe isotope, which can be precisely detected and quantified, allowing for the visualization and measurement of even minute quantities of the compound. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Handling of this radioactive material requires appropriate safety protocols, shielding, and authorization in accordance with all local, state, and federal radiation safety regulations. Proper laboratory practices, including the use of personal protective equipment (PPE), are mandatory to ensure safety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Fe B13737417 Ferric chloride Fe 59 CAS No. 18497-67-1

Properties

CAS No.

18497-67-1

Molecular Formula

Cl3Fe

Molecular Weight

165.29 g/mol

IUPAC Name

trichloro(59Fe)iron-59

InChI

InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3/i;;;1+3

InChI Key

RBTARNINKXHZNM-LZPLZWJISA-K

Isomeric SMILES

Cl[59Fe](Cl)Cl

Canonical SMILES

Cl[Fe](Cl)Cl

Origin of Product

United States

Radiochemical Synthesis and Characterization of Ferric Chloride Fe 59

Nuclear Production Routes for Iron-59 Isotopes

The generation of Iron-59, a radioisotope with a half-life of 44.5 days that decays to stable Cobalt-59 (⁵⁹Co), is primarily achieved through nuclear reactions within a nuclear reactor. isotopes.gov

The most common and efficient method for producing Iron-59 is through the neutron irradiation of an enriched Iron-58 (⁵⁸Fe) target. isotopes.govnih.gov This process involves the capture of a thermal neutron by the stable ⁵⁸Fe nucleus, resulting in the formation of ⁵⁹Fe. This nuclear reaction is designated as ⁵⁸Fe(n,γ)⁵⁹Fe . isotopes.govnih.govrsc.org

The target material is typically an enriched form of Iron-58 to maximize the yield of ⁵⁹Fe and minimize the production of other iron isotopes. isotopes.govbuyisotope.com The natural abundance of ⁵⁸Fe is only about 0.28%. quora.comwikipedia.org The irradiation is carried out in a high-flux nuclear reactor. isotopes.gov The cross-section of this reaction is a critical parameter that influences the production rate. iaea.org

Table 1: Key Details of the ⁵⁸Fe(n,γ)⁵⁹Fe Production Route

ParameterDescription
Target Isotope Iron-58 (⁵⁸Fe)
Projectile Thermal Neutron (n)
Product Isotope Iron-59 (⁵⁹Fe)
Reaction Type Neutron Capture (n,γ)
Significance Primary and most common production method for ⁵⁹Fe. isotopes.govnih.gov

While the neutron irradiation of ⁵⁸Fe is the principal production route, other nuclear reactions can also generate ⁵⁹Fe. These are generally less common for routine production but represent alternative pathways. One such reaction involves bombarding a Cobalt-59 (⁵⁹Co) target with fast neutrons, leading to a neutron-proton exchange reaction, denoted as ⁵⁹Co(n,p)⁵⁹Fe . osti.gov This reaction can be significant in certain neutron energy spectra.

Another potential, though less frequently utilized, reaction pathway involves successive neutron captures starting from lighter stable iron isotopes like ⁵⁶Fe and ⁵⁷Fe. quora.com However, this is a much less efficient process compared to the direct irradiation of an enriched ⁵⁸Fe target. quora.com

Table 2: Alternative Nuclear Reactions for ⁵⁹Fe Production

Target IsotopeReactionProduct IsotopeNotes
Cobalt-59 (⁵⁹Co)(n,p)Iron-59 (⁵⁹Fe)Requires fast neutrons.
Iron-56 (⁵⁶Fe)3(n,γ)Iron-59 (⁵⁹Fe)Requires three successive neutron captures; inefficient. quora.com

Radiochemical Separation and Purification Methodologies for Iron-59

Following irradiation, the target material contains the newly formed ⁵⁹Fe along with the unreacted target isotope (⁵⁸Fe) and potential impurities. A critical step is the radiochemical separation and purification of ⁵⁹Fe to achieve a high specific activity and radionuclidic purity. isotopes.gov

The process typically begins with the dissolution of the irradiated iron target in hydrochloric acid (HCl). isotopes.gov This brings the ⁵⁹Fe into an acidic aqueous solution. Following dissolution, various separation techniques can be employed to isolate the ⁵⁹Fe from other elements and radionuclides. fiveable.me

Commonly used methods include:

Ion Exchange Chromatography : This technique separates ions based on their affinity for a stationary resin phase. fiveable.me It is highly effective for purifying radioisotopes and can be used to separate ⁵⁹Fe from target material and other metallic impurities. nih.gov

Solvent Extraction : This method relies on the differential solubility of the target radionuclide in two immiscible liquid phases, typically an aqueous and an organic phase. fiveable.meacs.org Specific extracting agents can be used to selectively transfer the ⁵⁹Fe into one phase, leaving impurities behind.

Solid Phase Extraction (SPE) : SPE is a sample preparation technique that concentrates and purifies analytes from a solution by sorption onto a solid material. fiveable.me This can be applied for the pre-concentration and purification of radionuclides like ⁵⁹Fe from various matrices.

The final purified Iron-59 is typically supplied as a solution of Iron(III) chloride in 1 to 2.5 N HCl. isotopes.govisotopes.gov

Synthesis Pathways for Radiolabeled Ferric Chloride Fe-59

Once the purified ⁵⁹Fe radioisotope is obtained in a suitable form, such as a solution in hydrochloric acid, it can be used to synthesize the final radiolabeled compound, Ferric Chloride Fe-59.

The direct synthesis of Ferric Chloride Fe-59 is often integrated with the purification process. When the irradiated ⁵⁸Fe target is dissolved in hydrochloric acid, ⁵⁹Fe ions are formed. The presence of an oxidizing environment ensures that the iron is in the +3 oxidation state (ferric).

A common industrial method for producing non-radioactive ferric chloride involves the chlorination of ferrous chloride (FeCl₂). google.com A similar principle can be applied in the radiochemical synthesis. If the dissolution of the iron target initially produces ferrous chloride (⁵⁹FeCl₂), an oxidizing agent can be introduced to convert it to ferric chloride (⁵⁹FeCl₃). youtube.com The final product is a solution of [⁵⁹Fe]FeCl₃ in hydrochloric acid. isotopes.gov

Ferric Chloride Fe-59 serves as a crucial precursor for the intrinsic radiolabeling of more complex iron-containing molecules and nanoparticles. nih.govnih.gov Intrinsic labeling involves the incorporation of the radioisotope into the fundamental structure of the compound, making it chemically indistinguishable from the non-radioactive material. dtu.dk

This technique is particularly valuable for studying the in vivo behavior of iron supplements and iron-based nanomedicines. dtu.dkresearchgate.net The general procedure involves heating an aqueous dispersion of the iron-containing construct (e.g., iron oxide nanoparticles or iron-carbohydrate complexes) in the presence of [⁵⁹Fe]FeCl₃. nih.govdtu.dk The heat facilitates the exchange of non-radioactive iron in the construct with the radioactive ⁵⁹Fe.

For example, commercial iron supplements have been successfully radiolabeled by heating them with [⁵⁹Fe]FeCl₃ for 24 hours at temperatures between 85-95°C, achieving radiochemical yields greater than 94%. nih.govdtu.dk This method provides a stable, intrinsically labeled product suitable for biodistribution and metabolic studies. researchgate.net

Post-Synthetic Labeling Approaches for Iron-59 Integration

Post-synthetic labeling methods offer a versatile approach for the integration of Iron-59 (⁵⁹Fe) into pre-formed nanostructures and molecules. These techniques are particularly valuable when direct synthesis with the radioisotope is not feasible or desirable. Two prominent post-synthetic strategies include isotope exchange and surface chelation.

Isotope exchange leverages the dynamic equilibrium between iron ions in a solution and those within a solid lattice. In a typical procedure, pre-synthesized iron-containing nanoparticles are incubated in a solution containing Ferric Chloride Fe-59. The radioactive ⁵⁹Fe ions exchange with the stable iron isotopes in the nanoparticle core. This method has demonstrated high incorporation efficiencies, with some studies reporting up to 90% efficiency for the radiolabeling of iron oxide nanoparticles (IONPs). researchgate.net

Another significant post-synthetic approach involves the intrinsic labeling of iron-carbohydrate complexes. A well-documented method for this is the heating of aqueous dispersions of iron supplements, such as Monofer® and Cosmofer®, in the presence of [59Fe]FeCl3. This process facilitates the integration of the ⁵⁹Fe into the macromolecular structure of the iron supplement. The simplicity and high radiochemical yields, often exceeding 94%, make this a robust method for preparing ⁵⁹Fe-labeled iron supplements for research purposes. nih.gov The reaction conditions for this intrinsic labeling are summarized in the table below.

CompoundTemperature (°C)Incubation Time (h)Radiochemical Yield (%)
Monofer®9524>94
Cosmofer®8524>94

While post-synthetic methods offer high incorporation efficiencies, the radiochemical stability of the resulting labeled compound is a critical consideration. For instance, in the context of IONPs, precursor labeling has been shown to result in higher radiochemical stability in citrated human plasma compared to post-synthetic isotope exchange. researchgate.net This highlights the importance of selecting a labeling strategy that not only achieves high incorporation but also ensures the radiotracer remains intact under experimental conditions.

Analytical Radiochemistry for Specific Activity and Radionuclidic Purity Assessment

Gamma Spectrometry for Iron-59 Quantification

Gamma spectrometry is the primary analytical technique for the quantification of ⁵⁹Fe and the assessment of its radionuclidic purity. digicollections.net This method relies on the detection of the characteristic gamma rays emitted during the radioactive decay of ⁵⁹Fe. The decay of ⁵⁹Fe results in the emission of gamma rays at two principal energies: 1099 keV (56% abundance) and 1292 keV (44% abundance). princeton.edu

The instrumentation for gamma spectrometry typically consists of a detector, such as a sodium iodide (NaI(Tl)) crystal scintillation detector or a high-purity germanium (HPGe) detector, coupled to a multichannel analyzer. digicollections.netcefas.co.uk The NaI(Tl) detector is often preferred for its high efficiency, while the HPGe detector provides superior energy resolution, which is crucial for distinguishing between the gamma rays of ⁵⁹Fe and those of potential radionuclidic impurities. digicollections.net

For quantitative analysis, the detector is calibrated using a certified ⁵⁹Fe standard source with a known activity and geometry identical to the sample being analyzed. The number of counts detected in the characteristic photopeaks of ⁵⁹Fe is directly proportional to the activity of the radionuclide in the sample. The specific activity of the Ferric Chloride Fe-59, a measure of the radioactivity per unit mass of iron, can then be calculated. The key decay characteristics of ⁵⁹Fe relevant to its quantification by gamma spectrometry are detailed in the table below.

ParameterValue
Half-life44.6 days
Primary Gamma Energy 11099 keV
Abundance of Gamma 156%
Primary Gamma Energy 21292 keV
Abundance of Gamma 244%

Radiometric Purity Determination

Radiometric, or radionuclidic, purity is defined as the proportion of the total radioactivity in a preparation that is present as the desired radionuclide, in this case, ⁵⁹Fe. nipne.ro The determination of radiometric purity is essential to ensure that any observed biological or chemical effects are attributable to the ⁵⁹Fe and not to radioactive contaminants. Gamma spectrometry is the method of choice for this determination. digicollections.net

The high-resolution gamma spectrum of a Ferric Chloride Fe-59 sample is analyzed for the presence of photopeaks corresponding to energies other than those of ⁵⁹Fe. The production method of ⁵⁹Fe, typically through neutron activation of enriched ⁵⁸Fe targets, can lead to the formation of various radionuclidic impurities. Common contaminants found in ⁵⁹Fe preparations include Cobalt-60 (⁶⁰Co), Zinc-65 (⁶⁵Zn), Manganese-54 (⁵⁴Mn), and Scandium-46 (⁴⁶Sc).

To accurately identify and quantify long-lived impurities, it is often necessary to allow the ⁵⁹Fe to decay for several half-lives. This reduces the background radiation from the ⁵⁹Fe, making the photopeaks of the lower-activity, long-lived contaminants more discernible. The table below lists common radionuclidic impurities in ⁵⁹Fe preparations and their characteristic gamma-ray energies.

Radionuclidic ImpurityHalf-lifePrincipal Gamma-ray Energies (keV)
Cobalt-60 (⁶⁰Co)5.27 years1173.2, 1332.5
Zinc-65 (⁶⁵Zn)244.1 days1115.5
Manganese-54 (⁵⁴Mn)312.2 days834.8
Scandium-46 (⁴⁶Sc)83.8 days889.3, 1120.5

Quality Assurance and Control in Ferric Chloride Fe-59 Radiotracer Production for Research

Radiotracer Stability and Radiochemical Integrity

Ensuring the stability and radiochemical integrity of Ferric Chloride Fe-59 is paramount for the validity of research findings. Radiochemical stability refers to the ability of the radiolabeled compound to resist decomposition due to self-irradiation (radiolysis) and chemical degradation over time. The radiochemical integrity ensures that the ⁵⁹Fe remains in its intended chemical form throughout the experiment.

A common method to assess the stability of intrinsically labeled iron complexes is to challenge the labeled compound with a strong chelating agent, such as diethylenetriaminepentaacetic acid (DTPA). nih.gov The mixture is then analyzed using size-exclusion chromatography. If the ⁵⁹Fe is stably incorporated into the macromolecular structure, it will elute with the high molecular weight fraction. Conversely, if the ⁵⁹Fe is loosely bound or has dissociated, it will be chelated by the DTPA and elute as a low molecular weight complex. This method provides a quantitative measure of the radiochemical integrity of the labeled compound.

The stability of a radiotracer can also be influenced by the storage conditions, including temperature, pH, and the presence of oxidizing or reducing agents. Therefore, it is crucial to establish and adhere to validated storage protocols. The radiochemical purity of the Ferric Chloride Fe-59 should be periodically reassessed during its shelf-life to monitor for any degradation.

Minimization of Contaminants in Research Preparations

The presence of non-radioactive and radioactive contaminants in Ferric Chloride Fe-59 preparations can significantly impact research outcomes. Chemical contaminants may interfere with the biological or chemical processes being studied, while radionuclidic impurities can contribute to the detected radioactivity, leading to erroneous data interpretation.

The primary source of radionuclidic impurities is the target material used for the production of ⁵⁹Fe. The use of highly enriched ⁵⁸Fe targets minimizes the production of other radioisotopes of iron and other elements. However, trace impurities in the target material can still lead to the formation of contaminants such as ⁶⁰Co. osti.gov

To remove both chemical and radionuclidic impurities, purification methods such as ion-exchange chromatography are employed. Anion-exchange chromatography is particularly effective for the separation of ferric ions from other metal ions. google.comconductscience.com In a hydrochloric acid medium, ferric ions form anionic chloro-complexes that bind to the positively charged stationary phase of the anion-exchange resin. google.com Other metal ions, which may form weaker or no anionic complexes under the same conditions, can be washed away. The purified Ferric Chloride Fe-59 can then be eluted from the resin using a suitable eluent. This process significantly enhances the radionuclidic and chemical purity of the final product. Regular quality control checks using gamma spectrometry and other analytical techniques are essential to confirm the absence of contaminants before the radiotracer is used in research applications. mazums.ac.ir

Methodological Frameworks for Ferric Chloride Fe 59 Tracer Studies

Tracer Dynamics and Compartmental Modeling in Research Systems

The quantitative analysis of iron kinetics using Ferric Chloride Fe-59 relies on tracking the tracer's movement and distribution over time. This is achieved through the application of tracer dilution principles and sophisticated mathematical models that describe the physiological or environmental compartments through which the iron passes.

Principles of Radiotracer Dilution Analysis

Radiotracer dilution analysis is a fundamental technique used to determine the size of a component pool within a system. The core principle is that a known quantity (in terms of radioactivity) of a radiotracer, such as Ferric Chloride Fe-59, is introduced into a system where it is assumed to behave identically to its stable, non-radioactive counterpart. After allowing sufficient time for the tracer to distribute and mix uniformly within the specific compartment of interest (e.g., the plasma iron pool), a sample is withdrawn.

The concentration of the radiotracer in the sample is then measured. By comparing the final concentration of the tracer to the initial amount introduced, the volume or mass of the compartment can be calculated. The key assumptions for this method are that the tracer distributes evenly and does not significantly affect the system being studied. In the context of iron studies, this method can be adapted to measure parameters like the total circulating iron pool. nih.gov For instance, the isotope dilution approach can be inverted, where iron of a natural isotopic composition acts as a tracer to dilute a previously administered and equilibrated stable isotope signature. nih.gov

Kinetic Modeling Approaches for Iron-59 Radiotracer Data

While dilution analysis provides a static snapshot, kinetic modeling aims to describe the dynamic processes of tracer uptake, distribution, and clearance among various compartments over time. radiologykey.com These models are mathematical constructs that simplify complex biological systems into a series of interconnected compartments. radiologykey.comnih.gov

In Ferric Chloride Fe-59 studies, a common approach is the use of compartmental models. researchgate.net These models represent different physiological pools of iron (e.g., plasma, red blood cells, storage organs like the liver) as distinct compartments. queensu.ca The movement of the ⁵⁹Fe tracer between these compartments is described by a set of differential equations, with rate constants (k-values) quantifying the flux of the tracer. nih.govsnmjournals.org

By dynamically imaging or sampling tissues over time after the administration of Ferric Chloride Fe-59 and fitting the resulting time-activity curve data to these models, researchers can estimate key biological parameters. nih.govsnmjournals.org These parameters can include the rates of iron transport across membranes (e.g., K₁), iron incorporation into hemoglobin, and storage in tissues. snmjournals.org The complexity of the model (e.g., one-tissue vs. two-tissue compartment model) is chosen based on the biological process being investigated and must be mathematically tested for goodness of fit. nih.gov Graphical analysis methods, such as the Patlak plot, can be used for irreversible tracer uptake, simplifying the calculation of an influx constant (Kᵢ) without requiring complex nonlinear regression. nih.gov

Kinetic Model Parameter Description Typical Units
K₁ The rate constant for tracer delivery from plasma/blood to tissue. It is influenced by blood flow and membrane transport. snmjournals.orgmL/min/cm³
k₂ The rate constant for tracer transport from the tissue back to the plasma/blood.min⁻¹
k₃ The rate constant for the tracer's forward metabolic process within the tissue (e.g., binding, incorporation).min⁻¹
k₄ The rate constant for the reverse metabolic process. A k₄ greater than zero suggests the process is reversible. researchgate.netmin⁻¹
Kᵢ The net influx rate constant, representing the rate of irreversible tracer uptake. It is often calculated as (K₁ × k₃) / (k₂ + k₃). nih.govmL/min/cm³
VB The fraction of the region of interest's volume that is occupied by blood.Unitless

Detection and Imaging Techniques for Iron-59 Tracers

The detection of gamma and beta emissions from Iron-59 is the basis for its utility as a tracer. A variety of techniques, ranging from simple sample counting to high-resolution imaging, are employed to measure the amount and locate the position of the tracer.

Scintillation Counting Methodologies (e.g., Liquid Scintillation, Gamma Counting)

Scintillation counting is the most common and preferred method for detecting and quantifying Iron-59. queensu.caprinceton.edu This technique relies on the principle that ionizing radiation from ⁵⁹Fe interacts with a scintillator material, producing flashes of light (scintillations) that are then converted into electrical pulses by a photomultiplier tube. The number and intensity of these pulses are proportional to the amount of radioactivity in the sample.

Gamma Counting: This method utilizes a solid scintillator, typically a sodium iodide (NaI) crystal, to detect the high-energy gamma rays emitted by ⁵⁹Fe (1.099 MeV and 1.292 MeV). princeton.edu It is a highly efficient and straightforward method for measuring ⁵⁹Fe in various samples, including whole blood or tissue homogenates. scispace.com Whole-body counters often use large scintillation detectors to directly measure the retention of ingested ⁵⁹Fe in human subjects, eliminating the need for sample collection and preparation. scispace.com

Liquid Scintillation Counting (LSC): LSC is a versatile technique used for detecting both beta and gamma emissions. princeton.edu The sample containing ⁵⁹Fe is mixed with a liquid scintillation cocktail, which acts as the scintillator. LSC is particularly useful for measuring removable contamination via wipe tests and is also employed for the simultaneous measurement of ⁵⁹Fe and ⁵⁵Fe in blood, though it often requires more extensive sample preparation, such as wet digestion, to reduce quenching (signal interference). bgsu.edutandfonline.com Modifications to standard LSC protocols, such as using microwave digestion and ion-exchange column purification, have been developed to improve precision and sensitivity. nih.gov

Detection Method Principle Primary Emission Detected Common Application for ⁵⁹Fe Notes
Gamma Counting Solid NaI(Tl) crystal scintillator detects gamma rays. princeton.eduGamma (γ)Quantifying ⁵⁹Fe in bulk samples (e.g., blood, tissues), whole-body counting. princeton.eduscispace.comPreferred method for detecting ⁵⁹Fe due to high efficiency for gamma rays. princeton.edu
Liquid Scintillation Sample is mixed with a liquid scintillator cocktail. tandfonline.comBeta (β) and Gamma (γ)Wipe tests for contamination, dual-label studies (⁵⁹Fe and ⁵⁵Fe). princeton.edunih.govSample preparation is often required to minimize color and chemical quenching. tandfonline.com
Geiger-Mueller (G-M) Detector Gas-filled tube detects ionizing radiation.Beta (β) and Gamma (γ)Readily detects ⁵⁹Fe contamination on surfaces. queensu.caprinceton.eduGenerally used for surveying and contamination checks rather than precise quantification.

Autoradiography Techniques for Spatial Distribution Analysis

Autoradiography is an imaging technique used to visualize the spatial distribution of a radiolabeled substance within a tissue section. researchgate.net After administration of Ferric Chloride Fe-59, tissues or whole-body sections are prepared and placed in contact with X-ray film, a phosphor imaging plate, or a nuclear emulsion. researchgate.net The radiation emitted by ⁵⁹Fe exposes the film or plate, creating an image that maps the tracer's location.

This technique has been instrumental in studying the uptake and distribution of iron in specific organs, such as the brain. nih.gov For example, autoradiographic studies in rats have shown that iron acquired by the brain early in development becomes sequestered and that mechanisms may exist for its translocation between different brain regions over time. nih.gov

Quantitative Whole-Body Autoradiography (QWBA): Provides high-resolution images of tracer distribution throughout the entire body of a laboratory animal, allowing for tissue-specific pharmacokinetic analysis. researchgate.net

Microautoradiography (MARG): Offers cellular-level resolution, making it possible to localize the radiolabeled compound within specific cell types in a histological preparation. nih.gov However, achieving accurate quantification with MARG is technically challenging. researchgate.netnih.gov

Advanced Spectroscopic and Imaging Modalities in Research Contexts

Beyond traditional radioactivity detection, advanced spectroscopic and mass spectrometry methods provide deeper insights into the chemical environment and identity of iron in biological and environmental systems. While not all of these methods directly detect the ⁵⁹Fe radioisotope, they are often used in complementary studies to characterize iron species and can be combined with tracer experiments.

Mass Spectrometry (MS): Techniques like resonance ionization mass spectrometry have been used for the sensitive determination of iron in serum and water, often in conjunction with stable isotope dilution methods (e.g., using ⁵⁴Fe, ⁵⁷Fe, or ⁵⁸Fe) as an alternative to radioisotopes. nih.govnih.gov Imaging techniques such as MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Imaging) and SIMS-MSI (Secondary Ion Mass Spectrometric Imaging) can provide molecularly specific images of non-labeled compounds and endogenous substances, offering a powerful complement to autoradiography. nih.gov

X-ray Absorption Spectroscopy (XAS): This is a powerful technique for probing the local geometric and electronic structure of iron-containing materials. nih.gov Methods such as Fe L₂,₃-edge XAS are sensitive to the oxidation state and chemical environment (ligation) of the iron atom. acs.org

X-ray Magnetic Circular Dichroism (XMCD): A related technique to XAS, XMCD provides element-specific magnetic information and is particularly sensitive to changes in the oxidation state of iron in complex systems. acs.org These advanced X-ray methods are primarily used in fundamental coordination chemistry and materials science studies relevant to understanding iron's biological roles. nih.gov

Sampling and Sample Preparation for Iron-59 Analytical Determination

The successful use of Ferric Chloride Fe-59 as a tracer is fundamentally dependent on meticulous sampling and sample preparation protocols. The primary objective of these procedures is to obtain representative aliquots of the matrix under investigation and prepare them in a form that is suitable for accurate and precise quantification of Iron-59 (⁵⁹Fe) radioactivity. The specific methodology varies depending on the nature of the sample, which can be broadly categorized as biological or environmental.

Biological Samples: In studies tracking the metabolism, distribution, or uptake of iron, a variety of biological specimens are collected. Common sample types include whole blood, plasma, red blood cells, urine, feces, and tissues from specific organs such as the liver, spleen, and bone marrow. nih.gov

Blood Sampling: Venous blood is typically drawn into tubes containing an anticoagulant. Plasma and red blood cells can be separated by centrifugation.

Tissue Sampling: Following collection, tissue samples are weighed to determine their wet weight. To ensure homogeneity, which is critical for representative analysis, tissues are often homogenized.

Sample Preparation for Counting: The preparation method is dictated by the detection technique. For liquid scintillation counting, biological samples may be solubilized using tissue solubilizers. For gamma spectrometry, samples might be placed directly into appropriate counting vials or tubes. In some cases, samples may be ashed to concentrate the radionuclide and remove organic material that could interfere with the measurement.

Regardless of the sample type, it is crucial to minimize sample losses and prevent cross-contamination during every step of the preparation process. epa.gov This includes using clean or disposable labware and carefully tracking sample weights before and after any material is removed or transferred. epa.gov

Environmental Samples: In environmental tracing studies, ⁵⁹Fe may be used to investigate the transport and fate of iron in ecosystems. hutton.ac.uk Samples can include soil, sediment, water, and plant material.

Soil and Sediment: Core or grab samples are collected, and extraneous materials like twigs and rocks are typically removed. epa.gov The samples are often dried to a constant weight, sieved to ensure a uniform particle size, and homogenized.

Water Samples: Water is collected in clean containers. Depending on the experimental goals, it may be filtered to separate dissolved ⁵⁹Fe from that which is bound to particulate matter. Acidification may be necessary to prevent the precipitation of iron hydroxides.

Plant Tissues: Plant samples are thoroughly washed to remove external contaminants, separated into parts (roots, stems, leaves) if required, and then dried and homogenized.

For many environmental samples, especially solids, a digestion step using strong acids may be employed to bring the ⁵⁹Fe into solution, making it suitable for analysis by methods like liquid scintillation counting. researchgate.net

Analytical Determination: The prepared samples are analyzed using radiation detection instruments to quantify the amount of ⁵⁹Fe present. The choice of instrument depends on the sample type, the expected level of radioactivity, and the required measurement efficiency.

Gamma Spectrometry: This is a common and powerful technique for measuring ⁵⁹Fe, as it is a gamma-emitting isotope. epa.gov It uses detectors, such as those with a sodium iodide (NaI) crystal, to identify the characteristic gamma-ray energies emitted by ⁵⁹Fe at 1099 keV and 1292 keV. stackexchange.comprinceton.edu This method allows for the specific identification of ⁵⁹Fe even in the presence of other radionuclides.

Liquid Scintillation Counting (LSC): This technique is also highly effective for detecting the beta particles emitted by ⁵⁹Fe. princeton.edu The prepared sample is mixed with a liquid scintillation cocktail, which emits light when it interacts with the beta particles. wikipedia.orgrevvity.com Photomultiplier tubes then detect these light pulses. iaea.org LSC is particularly useful for homogenous samples and can offer very high counting efficiencies. osti.gov

Geiger-Mueller (G-M) Detectors: While G-M detectors can readily detect the radiation from ⁵⁹Fe, they are more commonly used for contamination surveys rather than for precise quantitative analysis. princeton.edu

Data Analysis and Interpretation in Radiotracer Experiments

Once the radioactivity of the prepared samples has been measured, the raw data—typically in counts per minute (CPM)—must be processed and analyzed to yield meaningful results. This process involves several critical steps to ensure the data accurately reflects the biological or environmental processes being studied.

Data Processing:

Background Subtraction: All radiation detectors have a background count rate from natural sources (cosmic rays, naturally occurring radioactive materials) and electronic noise. This background must be measured using a blank sample (identical in composition to the experimental samples but containing no ⁵⁹Fe) and subtracted from the gross CPM of each experimental sample.

Decay Correction: Since ⁵⁹Fe has a relatively short physical half-life of approximately 44.6 days, the radioactivity measured in samples collected at different times will have decreased due to radioactive decay. princeton.edu To compare data across different time points, all measurements must be decay-corrected back to a common reference time, typically the start of the experiment (t=0). The decay correction is performed using the standard radioactive decay formula.

Efficiency Correction: The efficiency of a radiation detector is the ratio of the number of counts it registers (CPM) to the actual number of radioactive disintegrations occurring in the sample per minute (DPM). The counting efficiency is not 100% and can be affected by factors such as sample geometry and "quenching" (for LSC), where color or chemicals in the sample interfere with light production or transmission. iaea.org By using standards with a known activity, the efficiency of the counting system can be determined and used to convert the net CPM to DPM.

Data Interpretation: The processed data (in DPM or converted to activity units like Becquerels) is then used to interpret the results of the tracer experiment. The specific analysis depends on the experimental design.

Uptake and Distribution: In many studies, the goal is to determine the percentage of the administered ⁵⁹Fe tracer that has been taken up by an organism or a specific organ. This is calculated by dividing the total activity in the target (e.g., whole body, organ, or tissue) by the total activity of the administered dose. Comparing the relative activity in different tissues provides a quantitative measure of the tracer's biodistribution. nih.gov

Kinetic Analysis: Radiotracer experiments are powerful tools for studying the kinetics of physiological or environmental processes. nih.gov For example, by taking blood samples at multiple time points after administration, one can measure the rate at which ⁵⁹FeCl₃ disappears from the plasma. nih.gov Similarly, monitoring the appearance of ⁵⁹Fe in red blood cells over time reveals the rate of iron incorporation into hemoglobin. energy.gov This kinetic data can be used in compartmental modeling to estimate transfer rates between different biological or environmental compartments. nih.gov

The interpretation of gamma spectra in these experiments relies on identifying the specific energy peaks of ⁵⁹Fe. The presence of peaks at 1099 keV and 1292 keV confirms the presence of the isotope. stackexchange.com The area under these peaks is proportional to the amount of ⁵⁹Fe in the sample. It is important to consider factors like coincidence summing, which can potentially reduce the intensity of individual peaks if multiple gamma rays are detected simultaneously. stackexchange.com

Below is a table summarizing the key nuclear properties of Iron-59 that are essential for data analysis and interpretation in tracer studies.

PropertyValue
Half-Life 44.6 days princeton.edu
Primary Beta Emissions 0.273 MeV (46%), 0.466 MeV (53%) princeton.edu
Primary Gamma Emissions 1.099 MeV (56%), 1.292 MeV (44%) princeton.edu

This data is crucial for setting up detection equipment, performing decay corrections, and ensuring the accurate quantification of Ferric Chloride Fe-59 in tracer experiments.

Applications of Ferric Chloride Fe 59 in Environmental Research

Radionuclide Transport and Fate in Aquatic Ecosystems

The introduction of radionuclides into aquatic environments, either through natural processes or anthropogenic activities, necessitates a thorough understanding of their transport and ultimate fate. Ferric chloride Fe-59 is a valuable tool in these investigations, providing insights into the intricate interactions between iron and other constituents in water and sediment.

Sorption-Desorption Dynamics in Sediments and Suspended Particulates

The binding of iron to sediments and suspended particles is a critical process that influences its bioavailability and transport in aquatic systems. Ferric chloride Fe-59 allows researchers to quantify the rates and extent of sorption (the binding of iron to particles) and desorption (the release of iron from particles). By introducing a known amount of Ferric Chloride Fe-59 to a water body or a laboratory microcosm, scientists can track the movement of the Fe-59 from the water column to the solid phase and vice versa.

Research in this area helps to elucidate how changes in environmental conditions, such as pH, redox potential, and the presence of organic matter, affect the partitioning of iron between dissolved and particulate phases. For instance, studies on the use of ferric chloride for phosphorus immobilization in lake sediments demonstrate its strong interaction with sediment components. nih.govresearchgate.net While not specifically using Fe-59, these studies highlight the tendency of ferric compounds to bind to sediment, a process that can be precisely quantified using its radioisotope. Radiotracer studies, in general, are instrumental in understanding the kinetics and equilibrium of adsorption processes. birzeit.edunih.govresearchgate.net

Iron Speciation and Colloidal Behavior in Natural Waters

In natural waters, iron exists in various physical and chemical forms, collectively known as its speciation. A significant fraction of iron in aquatic systems is present in colloidal form—particles that are larger than dissolved molecules but small enough to remain suspended in the water. These colloids play a crucial role in the transport of iron and other associated contaminants.

Ferric chloride Fe-59 is utilized to study the formation, aggregation, and stability of iron colloids. By radiolabeling natural colloids with Fe-59, researchers can investigate their bioavailability to aquatic organisms like plankton. usgs.gov Such studies have demonstrated that the size and age of these colloids can influence their uptake by marine life. Mixing experiments using Fe-59 as a radiotracer have also been employed to understand the precipitation of iron when freshwater mixes with seawater, a key process in estuarine environments. nih.gov The use of ferric chloride in water treatment as a coagulant to remove impurities by forming iron hydroxide (B78521) flocs further illustrates the importance of understanding its colloidal behavior. researchgate.net

Iron Cycling and Bioavailability in Soil-Plant Systems

Iron is an essential micronutrient for plant growth, but its availability in soil can be limited. Ferric chloride Fe-59 is a key tool for agronomists and soil scientists to trace the path of iron from the soil to and through plants, providing valuable data on nutrient uptake and utilization.

Root Uptake and Translocation Studies in Specific Plant Species

By applying Ferric Chloride Fe-59 to the soil or a hydroponic solution, researchers can precisely measure the amount of iron taken up by a plant's roots and track its movement to the shoots and leaves. This technique has been instrumental in understanding the mechanisms of iron absorption and translocation in various plant species.

Studies have shown that iron uptake is an active process, influenced by factors such as the plant's iron status and the presence of other nutrients. For example, research on pea plants has demonstrated that iron-deficient plants exhibit a higher rate of Fe-59 uptake. nih.gov Similarly, studies with cucumber and tomato plants have provided quantitative data on the rates of iron uptake and translocation under different nutrient regimes. nih.govmdpi.com

Below is an interactive data table summarizing findings from a study on Fe-59 uptake in cucumber plants under iron-sufficient (+Fe) and iron-deficient (-Fe) conditions.

Iron Mobility and Retention in Varied Soil Matrices

The movement and retention of iron in soil are influenced by a complex interplay of physical and chemical factors, including soil type, pH, organic matter content, and redox conditions. Ferric chloride Fe-59 can be used as a tracer in soil column experiments to study the mobility of iron. By applying the tracer to the top of a soil column and analyzing its distribution at different depths over time, researchers can determine how tightly iron is bound to the soil particles and how readily it is leached.

For instance, soil washing experiments using ferric chloride to remove heavy metals like cadmium indicate that ferric iron can alter the chemical speciation and mobility of other elements in the soil. iaea.org Studies using stable isotopes like 57Fe in paddy soils have shown how redox cycling affects the transformation of iron minerals, which in turn controls iron's mobility. rsc.org While not directly using Fe-59 for mobility studies, these examples demonstrate the principles that would be involved. Such research is crucial for predicting the fate of iron-based soil amendments and understanding the potential for iron to be transported to groundwater.

Applications of Ferric Chloride Fe 59 in Industrial and Material Science Research

Corrosion and Material Degradation Studies

Ferric chloride Fe-59 is an invaluable tool for investigating the mechanisms of corrosion and evaluating the effectiveness of protective measures. By introducing a traceable form of iron into a corrosive environment, researchers can monitor the movement and deposition of iron ions, providing insights into the intricate processes of material degradation.

The dissolution of iron and the subsequent formation of oxide layers are central to the corrosion of many metals. ampp.orgbohrium.comaip.orgijcsi.proresearchgate.net Ferric chloride Fe-59 allows for the in-situ tracking of these processes. When a material containing iron is exposed to a corrosive medium, the Fe-59 tracer can be introduced to follow the path of iron ions as they are released from the material's surface. This technique helps in understanding the kinetics of dissolution and the conditions that promote it.

Furthermore, as the dissolved iron reacts with the surrounding environment to form oxides, the location and distribution of these corrosion products can be mapped by detecting the radiation from Fe-59. This provides a detailed picture of how and where protective or destructive oxide layers form on a material's surface. Research has shown that the dissolution of iron oxides can proceed through non-reductive and reductive pathways, often involving the formation of surface complexes. aip.orgresearchgate.net

Table 1: Key Factors Influencing Iron Oxide Dissolution

Factor Description
pH The acidity or alkalinity of the solution significantly impacts the rate of dissolution. bohrium.comresearchgate.net
Temperature Higher temperatures generally accelerate the dissolution process. bohrium.comresearchgate.net
Chelating Agents The presence of chelating agents can enhance the dissolution rate by forming stable complexes with iron ions. ampp.org

| Reducing Agents | Additives that shift the potential at the oxide/electrolyte interface to a more negative region can stimulate the dissolution of iron oxides. ijcsi.pro |

Evaluating the performance of corrosion inhibitors and protective coatings is crucial for extending the lifespan of materials. researchgate.netmdpi.com Ferric chloride Fe-59 can be employed to assess how effectively these protective measures prevent iron from dissolving and migrating. By adding the tracer to a corrosive environment in contact with a coated or inhibited material, the amount of Fe-59 that is incorporated into the corrosion products or passes through the protective layer can be quantified.

A low concentration of the tracer detected on or beyond the protective layer indicates an effective barrier. This method provides a quantitative measure of the inhibitor's or coating's ability to prevent corrosion. For instance, studies have shown that certain inhibitors can significantly reduce the corrosion rate of steel in chloride-containing environments. researchgate.netmdpi.com The presence of corrosion products can also influence the effectiveness of inhibitors.

Table 2: Example Corrosion Rate Data with and without Inhibitor

Chloride Percentage (by weight of cement) Corrosion Rate without Inhibitor (μA/cm²) Corrosion Rate with Inhibitor (μA/cm²)
0.0% ~0.1 ~0.1
0.4% ~0.1 ~0.1
0.8% > 0.2 (unacceptable) ~0.1 (passive)
1.2% > 0.2 (unacceptable) ~0.1 (passive)
1.6% High 0.1 - 1.0 (medium)
2.0% High 0.6 - 2.0 (high)

Data derived from research on corrosion inhibitors in concrete. mdpi.com

Process Engineering and Fluid Dynamics Tracing

In the realm of process engineering, understanding the behavior of fluids within industrial equipment is paramount for optimizing performance and ensuring product quality. Ferric chloride Fe-59, as a tracer, provides a means to study the complex flow patterns within reactors and multiphase systems.

The residence time distribution (RTD) of a fluid in a reactor describes the amount of time different fluid elements spend within the vessel. wikipedia.orgijset.inresearchgate.netresearchgate.netmdpi.com This information is critical for designing and troubleshooting chemical reactors. researchgate.netresearchgate.net By injecting a pulse of Ferric chloride Fe-59 into the inlet of a reactor and monitoring the concentration of the tracer at the outlet over time, an experimental RTD curve can be generated.

The shape of this curve reveals important information about the flow patterns inside the reactor, such as the presence of dead zones (stagnant regions) or short-circuiting (channeling). wikipedia.org The mean residence time and the variance of the distribution can be calculated from this data, providing quantitative parameters for reactor performance analysis. wikipedia.org

Table 3: Typical Residence Time Distribution Parameters

Parameter Description
Mean Residence Time (τ) The average time a fluid element spends in the reactor.
Variance (σ²) A measure of the spread of the residence times, indicating the degree of dispersion.
Dispersion Number (D/uL) A dimensionless group that characterizes the extent of axial dispersion.

| Peclet Number (Pe) | The reciprocal of the dispersion number, indicating the ratio of convective to dispersive transport. |

Many industrial processes involve the simultaneous flow of multiple phases, such as gas-liquid or liquid-solid mixtures. Understanding the behavior of these multiphase flows is essential for process control and efficiency. Ferric chloride Fe-59 can be used as a tracer in the liquid phase to visualize and quantify its movement.

By strategically placing detectors around the pipes (B44673) or vessels, the concentration and velocity of the tagged fluid can be mapped. This allows for the identification of flow regimes, the measurement of phase hold-ups, and the quantification of mixing and separation efficiencies. This technique is particularly useful in systems where optical access is limited.

Adsorption and Separation Processes in Industrial Systems

Ferric chloride is widely used in industrial applications such as water treatment for its coagulation and flocculation properties. patoczka.netbci.saalliancechemical.comepa.govnih.gov The radioactive isotope Fe-59 can be used to study the mechanisms and efficiency of adsorption and separation processes involving iron compounds.

By introducing Ferric chloride Fe-59 into a system, the rate and extent of adsorption of iron species onto various materials can be determined. This is valuable for optimizing the design of adsorption columns and for developing new adsorbent materials. For example, in wastewater treatment, Fe-59 can be used to trace the removal of iron-containing pollutants.

Furthermore, in separation processes such as solvent extraction or precipitation, Ferric chloride Fe-59 can be used to determine the distribution of iron between different phases. This information is crucial for optimizing the efficiency of the separation process and for ensuring the purity of the final products.

Table 4: Common Industrial Adsorption and Separation Processes

Process Description
Temperature Swing Adsorption (TSA) Adsorption occurs at a lower temperature, and regeneration of the adsorbent is achieved by increasing the temperature. researchgate.net
Pressure Swing Adsorption (PSA) Adsorption takes place at high pressure, and the adsorbent is regenerated by reducing the pressure. researchgate.net
Displacement Purge A fluid is used to displace the adsorbed component from the adsorbent.

| Inert Purge | An inert gas is used to strip the adsorbed component from the adsorbent. |

Tribological Studies and Wear Particle Tracking

The use of the radioisotope Iron-59 (Fe-59), often in the conceptual form of Ferric Chloride Fe-59 for tracer studies, provides a highly sensitive and precise method for investigating wear and friction in industrial and material science research. This technique, known as radiotracer technology, allows for real-time, in-situ measurements of material loss without the need to dismantle the machinery being studied. The primary method for employing Fe-59 in tribological analysis is through a process called Thin Layer Activation (TLA).

In the TLA method, a thin surface layer of an iron-containing component, such as a piston ring or cylinder liner, is activated using a charged particle beam. researchgate.net This activation process creates a small, localized amount of Fe-59 within the surface of the material. As the component undergoes wear, the activated particles are abraded from the surface and enter the lubricating oil. sae.org By continuously monitoring the radioactivity of the lubricating oil, a direct and real-time measurement of the wear rate can be obtained. sae.orgsae.org

This approach offers significant advantages over traditional wear measurement techniques, which often require engine disassembly and can be time-consuming and less precise. dtic.mil The high sensitivity of radiotracer methods allows for the detection of very small amounts of wear, with minimum detectable wear depths as low as 9 nanometers for a cylinder bore and 75 nanometers for a piston ring during a 300-second counting interval. nih.gov

Research findings have demonstrated the effectiveness of using Fe-59 as a radiotracer in various tribological studies. For instance, it has been used to compare the wear resistance of different material pairings for cylinder liners and piston rings, providing valuable data for engine design and material selection. emerald.com The technique has also been employed to study the influence of advanced combustion systems and lubricant performance on engine wear. sae.org

The data gathered from these studies can be used to create detailed wear profiles, understand wear mechanisms, and evaluate the effectiveness of different lubricants and surface coatings. The ability to distinguish between running-in and steady-state wear is another key benefit of this continuous monitoring technique. emerald.com

Below are interactive data tables summarizing key findings and comparative data from tribological studies utilizing Fe-59 radiotracers.

Table 1: Minimum Detectable Wear Depths Using Fe-59 Tracer (TLA Method)

ComponentMinimum Detectable Wear Depth (nm)Counting Interval (seconds)
Cylinder Bore9300
Piston Ring75300

This table illustrates the high sensitivity of the Thin Layer Activation (TLA) method using Fe-59 for detecting minute material loss in engine components. nih.gov

Table 2: Comparison of Wear Measurement Techniques for Cylinder Liners

Cylinder Liner MaterialTotal Wear Depth (RIC Method with Fe-59) (µm)Total Wear Depth (Digital Surface Topography) (µm)
Cast Iron1.5 ± 0.32.0 ± 0.5
AlSi2.2 ± 0.42.8 ± 0.6
Fe-coated AlSiBelow detection limitNot Available

This table compares the wear depth measurements obtained using the Radioisotope Concentration (RIC) method with Fe-59 and a conventional Digital Surface Topography (DST) method. The data shows a good correlation between the two techniques, with the RIC method being sensitive enough to measure wear below the detection limit of the DST method for highly wear-resistant materials. emerald.com

Table 3: Investigated Components in Fe-59 Radiotracer Wear Studies

Component InvestigatedType of StudyKey Findings
Piston Rings and Cylinder LinersReal-time wear measurement in a diesel engineEnabled in-situ measurement of instantaneous wear rates. nih.gov
Cam FollowerComparison with neutron activation methodTLA with Fe-59 offered advantages in measuring wear in critical areas.
Connecting-Rod BearingsEvaluation of lubricant performanceProvided real-time data on bearing wear under various operating conditions. sae.org
Engine Liner and Piston Ring Face/SideAnalysis of wear in a gasoline engineAllowed for simultaneous measurement of wear on multiple surfaces. sae.org

This table provides an overview of various engine components that have been successfully studied using Fe-59 radiotracer techniques, highlighting the versatility of this method in tribological research.

Theoretical and Computational Approaches in Ferric Chloride Fe 59 Research

Quantum Chemical Calculations of Iron-Ligand Interactions in Environmental Systems

Quantum chemical calculations are employed to investigate the electronic structure and bonding between the ferric iron (Fe³⁺) cation of ferric chloride Fe-59 and various ligands present in environmental systems. These calculations, often based on Density Functional Theory (DFT), provide fundamental insights into the stability, geometry, and reactivity of iron complexes. researchgate.net

Understanding these interactions is crucial as the speciation of iron dictates its mobility and bioavailability. In aqueous environments, the Fe³⁺ ion readily hydrolyzes to form aqua- and aqua-hydroxo complexes. researchgate.net Quantum chemical modeling can elucidate the mechanisms of these hydrolysis reactions and the subsequent formation of more complex polynuclear species.

Research findings from these computational studies include:

Coordination Chemistry: Determination of the preferred coordination numbers and geometries of Fe(III) with common environmental ligands such as water, hydroxide (B78521), chloride, and natural organic matter (NOM).

Thermodynamic Stability: Calculation of the binding energies between Fe³⁺ and various ligands, allowing for the prediction of the relative stability of different iron complexes.

Spectroscopic Properties: Simulation of spectroscopic parameters, which can aid in the interpretation of experimental data from techniques like Mössbauer spectroscopy, to identify different iron species in a sample. rsc.org

By systematically studying the effects of ligand substitution, computational chemists can predict how changes in environmental conditions, such as pH or the presence of organic contaminants, will affect the speciation of ferric chloride Fe-59. rsc.orgub.edu

Table 1: Calculated Parameters for Fe(III)-Ligand Interactions

Parameter Description Typical Calculated Values
Binding Energy (kcal/mol) Strength of the bond between Fe(III) and the ligand. -20 to -100
Fe-O Bond Length (Å) Distance between the iron center and the oxygen atom of a ligand. 1.85 - 2.05
Coordination Number Number of ligand atoms directly bonded to the Fe(III) center. 4, 5, or 6

Molecular Dynamics Simulations of Iron Transport Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of ferric chloride Fe-59, MD simulations provide a dynamic picture of how ferric ions are transported through various media, including biological membranes and porous geological materials. nih.govacs.org

These simulations model the interactions between the iron species, solvent molecules (typically water), and the surrounding environment over time, allowing researchers to observe transport processes at the nanoscale. For instance, MD simulations have been instrumental in understanding the mechanisms by which iron is taken up by microorganisms, which often involves specialized proteins called siderophores. nih.gov

Key insights gained from MD simulations include:

Diffusion Coefficients: Calculation of how quickly iron species move through a solution or a membrane.

Binding and Unbinding Events: Observation of the process by which ferric ions bind to and are released from transport proteins or mineral surfaces. nih.gov

Conformational Changes: Understanding how binding proteins change their shape to accommodate and transport iron. nih.gov

Pathway Analysis: Identifying the specific pathways that iron ions take as they move through complex systems like protein channels. nih.gov

By tracking the trajectory of Fe-59 atoms in a simulation, scientists can visualize and quantify the mechanisms that govern its mobility in different environments.

Geochemical Modeling of Iron Speciation and Solubility in Environmental Systems

Geochemical modeling integrates thermodynamic data with information about the composition of an environmental system (e.g., groundwater, soil) to predict the chemical speciation and solubility of elements, including iron. usgs.gov The radioactive isotope Fe-59 in ferric chloride serves as an excellent tracer for validating and calibrating these models.

These models are essential for predicting the fate of iron in subsurface environments, which is critical for applications such as assessing contaminant transport or managing water resources. usgs.govnrc.gov By inputting data on pH, redox potential, and the concentrations of various ions, geochemical models can calculate the equilibrium distribution of iron among different aqueous complexes and solid phases.

Geochemical models are used to:

Predict Mineral Precipitation/Dissolution: Determine whether iron-containing minerals, such as goethite or hematite, are likely to precipitate or dissolve under specific environmental conditions, thereby controlling the concentration of dissolved iron.

Construct Pourbaix (Eh-pH) Diagrams: Visualize the stability fields of different iron species as a function of redox potential and pH.

Model Sorption Processes: Simulate the adsorption and desorption of ferric ions onto mineral surfaces, which significantly impacts their mobility in soils and aquifers. envchemgroup.com

Trace Isotopic Fractionation: Use the isotopic signature of Fe-59 to trace the sources and sinks of iron within a complex system. iaea.org

Table 2: Typical Output of Geochemical Modeling for Iron Speciation

Species Predicted Concentration (mol/L) Phase
Fe³⁺(aq) 1.0 x 10⁻¹² Aqueous
Fe(OH)²⁺(aq) 2.5 x 10⁻⁹ Aqueous
Fe(OH)₂⁺(aq) 5.0 x 10⁻⁷ Aqueous
Fe(OH)₃(s) (Goethite) - Solid (Precipitated)

Note: Values are illustrative for a hypothetical neutral pH groundwater.

Numerical Simulations for Radiotracer Transport Models in Engineered and Natural Systems

Numerical simulations are used to solve mathematical equations that describe the transport of solutes, such as ferric chloride Fe-59, through porous media like soil and rock, or in surface water bodies. iaea.org These models are crucial for predicting how a radiotracer will spread from a source, how its concentration will change over time and distance, and the pathways it will follow.

Ferric chloride Fe-59 is an ideal radiotracer for these studies because its radioactive decay can be easily detected, allowing for precise tracking of its movement. wikipedia.org The data obtained from Fe-59 tracer experiments are used to develop and validate numerical transport models.

These simulations typically account for several key processes:

Advection: The transport of the radiotracer with the bulk flow of water.

Dispersion: The spreading of the tracer due to variations in flow velocity within the medium.

Sorption: The binding of the tracer to solid particles, which retards its movement.

Radioactive Decay: The decrease in the amount of Fe-59 over time due to its radioactive nature.

By combining these processes into a comprehensive model, researchers can simulate various scenarios, such as the potential migration of contaminants from a waste disposal site or the distribution of nutrients in an agricultural field. The use of radiotracers like Fe-59 provides the quantitative data needed to ensure these models accurately reflect real-world conditions. nih.gov

Future Directions and Emerging Research Avenues for Ferric Chloride Fe 59 Tracers

Development of Novel Radiochemical Synthesis Routes and Labeling Strategies

The evolution of radiotracer technology is intrinsically linked to the innovation of its synthesis and labeling methods. For Ferric Chloride Fe-59, future research is geared towards developing more efficient, specific, and stable radiolabeling strategies.

Current methodologies for producing radioisotopes like Iron-59 are well-established, often involving cyclotron or reactor-based production. researchgate.netsnmjournals.org However, the focus is shifting towards "dose-on-demand" concepts and more compact accelerator technologies which could lead to more accessible and rapid production of Fe-59. researchgate.net Advances in understanding the chemistry of ferric chloride, such as its role in promoting glycosylation and its behavior in various solvents, may open doors to novel synthesis routes for Fe-59 labeled compounds. mdpi.comacs.orgnih.gov

A key objective in the design of new radiotracers is the stable complexation of the radiometal ion to prevent its release and off-target accumulation. nih.gov Future strategies for Ferric Chloride Fe-59 may involve the development of advanced chelating agents that can securely bind the Fe-59 ion. Research into cleavable linkers, which can be designed to release the radiotracer under specific physiological conditions, could also be adapted for Fe-59, allowing for more controlled studies of iron metabolism and transport. nih.gov The exploration of supramolecular approaches, where non-covalent interactions are used to create host-guest complexes, presents another exciting frontier for creating more sophisticated and targeted Fe-59 tracer systems. nih.gov

Table 1: Comparison of Potential Labeling Strategies for Ferric Chloride Fe-59

Labeling StrategyDescriptionPotential Advantages for Fe-59
Advanced Chelation Utilization of novel ligands to form highly stable coordination complexes with the Fe-59 ion.Increased in vivo stability, reduced off-target binding, and improved pharmacokinetic profiles.
Cleavable Linkers Incorporation of bonds that can be broken under specific biological conditions (e.g., enzymatic action).Enables targeted release of Fe-59 at specific sites of interest, allowing for more precise tracking of metabolic pathways.
Supramolecular Chemistry Use of non-covalent interactions to encapsulate or bind the Fe-59 complex.Offers potential for creating "smart" tracers that can respond to environmental stimuli and provide more dynamic information.
Nanoparticle Conjugation Attachment of Ferric Chloride Fe-59 to nanoparticles.Allows for targeted delivery to specific tissues or cells and can enhance imaging signals.

Integration with Advanced Spectroscopic and Microscopic Techniques for Enhanced Resolution

To fully harness the potential of Ferric Chloride Fe-59 as a tracer, its detection must be coupled with high-resolution imaging and analytical techniques. The future lies in the synergistic integration of radiotracer detection with advanced spectroscopic and microscopic methods.

While traditional methods like gamma spectrometry and scintillation counting are highly sensitive for detecting radioactive isotopes, they often lack high spatial resolution. acs.org The integration of Fe-59 detection with techniques like Field Emission Scanning Electron Microscopy (FE-SEM) could provide detailed insights into the localization of iron at the subcellular level. mdpi.com Furthermore, the combination of radiotracer studies with spectroscopic methods such as X-ray Fluorescence (XRF) core scanning can offer a more comprehensive understanding of elemental distribution within a sample. mdpi.com

In the realm of medical imaging, the principles of Positron Emission Tomography (PET), which provides precise localization of radiotracers, could conceptually be applied to isotopes like Fe-59, although it is not a positron emitter. world-nuclear.org The development of hybrid imaging modalities that combine the sensitivity of radiotracer detection with the high spatial resolution of techniques like Magnetic Resonance Imaging (MRI) would be a significant leap forward. Superparamagnetic iron oxide nanoparticles (SPIONs) are already utilized as MRI contrast agents, and the development of Fe-59 labeled SPIONs could enable simultaneous tracking and high-resolution anatomical imaging. dovepress.com

Exploration of New Application Domains in Fundamental Research

The unique properties of Ferric Chloride Fe-59 make it a valuable tool for exploring a wide range of fundamental scientific questions. Future research is expected to see its application in novel and interdisciplinary domains.

In environmental science, iron is a critical micronutrient that can limit primary productivity in large areas of the ocean. hawaii.edu Fe-59 tracers can be instrumental in studying the biogeochemical cycling of iron, including its atmospheric deposition, dissolution in seawater, and uptake by marine organisms. hawaii.edu Understanding these processes is crucial for refining global climate models. hawaii.edu Iron isotopes are also valuable tracers for studying soil erosion and sediment transport, providing insights into landscape evolution and environmental change. mdpi.com

In materials science, Ferric Chloride Fe-59 could be used to investigate the diffusion and corrosion mechanisms in metals and alloys. By tracking the movement of iron atoms at a microscopic level, researchers can gain a better understanding of material degradation processes. The use of radiotracers is already established in studying wear and erosion, and these techniques can be further refined with Fe-59.

Furthermore, in the field of nanotechnology, Fe-59 can be used to label and track the fate of iron-based nanoparticles in biological and environmental systems. acs.org This is critical for assessing the potential toxicity and environmental impact of these emerging materials. acs.org

Challenges and Opportunities in Radiotracer Methodology Advancement

Despite the promising future directions, the advancement of Ferric Chloride Fe-59 radiotracer methodology is not without its challenges. Addressing these challenges will open up new opportunities for innovation and application.

A significant challenge lies in the need for multidisciplinary collaboration. The development of novel radiotracers and their integration with advanced analytical techniques requires expertise from radiochemistry, physics, biology, and engineering. Fostering these collaborations is essential for driving progress.

Another challenge is the inherent complexity of biological and environmental systems. The behavior of a tracer can be influenced by a multitude of factors, making data interpretation complex. The development of sophisticated modeling and data analysis techniques is crucial for extracting meaningful information from tracer experiments. researchgate.net

The availability and cost of radioisotopes can also be a limiting factor. Continued investment in isotope production facilities and the development of more efficient production methods are necessary to ensure a reliable supply of Fe-59 for research.

Despite these challenges, the opportunities for advancing radiotracer methodology are vast. The constant progress in nuclear detection technology, computational power, and our fundamental understanding of chemical and biological processes will continue to drive innovation in the field of radiotracers. researchgate.net The development of more specific, sensitive, and versatile Ferric Chloride Fe-59 tracers will undoubtedly lead to new discoveries across a wide spectrum of scientific disciplines.

Q & A

How can Ferric Chloride Fe-59 be synthesized for experimental use in isotopic studies?

Methodological Answer:
Ferric Chloride Fe-59 is synthesized via the hydrochloric acid method, where Fe-59 isotopes (as iron filings or oxide) react with concentrated HCl under controlled conditions. The reaction is monitored for stoichiometric completion, followed by chlorination to oxidize Fe²⁺ to Fe³⁺. Post-synthesis, the solution is purified using arsenic and heavy metal removal agents to eliminate impurities. Radioactive handling protocols must be strictly followed, including shielding, ventilation, and waste containment .

What analytical techniques are recommended for characterizing Ferric Chloride Fe-59 in aqueous solutions?

Methodological Answer:
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is ideal for probing Fe-Cl coordination complexes and oxidation states . Complement with UV-Vis spectroscopy to monitor charge-transfer transitions (e.g., ligand-to-metal transitions at ~300 nm) and titration methods (e.g., potentiometric titration with EDTA) to quantify Fe³⁺ concentration. Radioactive decay measurements (gamma spectroscopy) ensure isotopic purity .

How can contradictions in redox behavior data for Fe-59 under varying chloride concentrations be resolved?

Methodological Answer:
Contradictions often arise from chloride-dependent speciation (e.g., FeCl₄⁻ vs. FeCl₃). Design experiments with controlled chloride concentrations (0.1–5.0 M) and use isotopic fractionation studies (e.g., two-phase ether/water systems) to isolate FeCl₄⁻. Measure Fe³⁺/Fe²⁺ ratios via Mössbauer spectroscopy or redox titration, and validate with computational models (e.g., density functional theory) .

What safety protocols are critical when handling Ferric Chloride Fe-59 in laboratory settings?

Methodological Answer:
Use lead shielding for gamma radiation, fume hoods for volatile HCl vapors, and PPE (gloves, lab coats). Avoid metal containers (risk of corrosion) . Neutralize waste with NaOH (222 g NaOH per 300 g FeCl₃) to precipitate Fe(OH)₃ and form NaCl, followed by radioactive waste disposal protocols .

How to design experiments studying ligand exchange kinetics in Fe-59 complexes?

Methodological Answer:
Use stopped-flow techniques with varying ligands (e.g., citrate, EDTA) at pH 2–4. Monitor kinetics via EXAFS or UV-Vis at millisecond resolution. Isotopic labeling (Fe-59 vs. natural Fe) enables tracking of ligand displacement rates. Include control experiments with inert electrolytes to isolate ionic strength effects .

What are optimal conditions for using Fe-59 as a coagulant in water treatment studies?

Methodological Answer:
At pH 6–8, Fe-59 achieves >90% CODcr reduction in wastewater. Optimize dosage (50–200 mg/L) via jar tests, comparing flocculation efficiency with polyaluminum chloride. Monitor chroma removal using spectrophotometry (400–600 nm) and residual Fe-59 via gamma counting .

How to analyze polynuclear Fe species formation in Fe-59 solutions?

Methodological Answer:
Under hydrolyzing conditions (pH >2), polynuclear species (e.g., Fe₂O₃·nH₂O) form. Use dynamic light scattering (DLS) for size distribution and Small-Angle X-ray Scattering (SAXS) for structural analysis. Control hydrolysis by adjusting temperature (25–80°C) and ionic strength .

How to prepare Fe(OH)₃ sol from Fe-59 for colloidal studies?

Methodological Answer:
Hydrolyze FeCl₃·6H₂O (Fe-59) in boiling water:
FeCl₃ + 3H₂O → Fe(OH)₃ + 3HCl.
Dialyze the sol to remove excess Cl⁻ and stabilize with peptizing agents (e.g., gelatin). Characterize colloid size via TEM and zeta potential measurements .

How to resolve Fe-59 isotope distribution discrepancies under redox fluctuations?

Methodological Answer:
Employ isotope-ratio mass spectrometry (IRMS) to measure δ⁵⁶Fe/⁵⁴Fe ratios. Conduct redox experiments under inert atmospheres (N₂/Ar) with controlled Eh (via platinum electrodes). Validate with replicate analyses and statistical models (e.g., ANOVA) to distinguish experimental noise from true isotopic fractionation .

What pH stabilization strategies ensure long-term stability of Fe-59 solutions?

Methodological Answer:
Buffer solutions at pH 1–2 using HCl/NaCl to prevent hydrolysis. For neutral pH studies, use citrate or acetate buffers (0.1 M) to chelate Fe³⁺. Monitor pH drift weekly with a calibrated pH meter and recalibrate using standard buffers .

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